RsaA is a surface layer protein (SLP) found in Caulobacter crescentus, a Gram-negative bacterium notable for its unique cell cycle and morphology. This protein is the sole component of the S-layer in C. crescentus, which serves as a protective and structural feature of the bacterial cell envelope. The RsaA protein has a molecular weight of approximately 98 kDa and is characterized by a bipartite domain structure, consisting of an N-terminal domain involved in lipopolysaccharide binding and a C-terminal domain responsible for crystallization into a hexagonal lattice .
RsaA undergoes calcium-dependent polymerization, which is crucial for its assembly into the S-layer. The presence of divalent cations, particularly calcium ions, triggers the formation of two-dimensional sheets of RsaA, facilitating its self-assembly into a stable lattice structure on the bacterial surface. This process involves multiple steps, including nucleation and crystallization, where the C-terminal domain forms the lattice while the N-terminal domain contributes to nucleation dynamics .
The primary biological role of RsaA is to form a protective S-layer that enhances the mechanical stability of C. crescentus and acts as a barrier against environmental stresses. Additionally, it plays roles in cell division and growth regulation by coordinating with other cellular processes during the bacterial cell cycle. The S-layer is also involved in interactions with external molecules, potentially influencing pathogenicity and environmental adaptability .
RsaA is synthesized within C. crescentus through standard protein synthesis pathways involving transcription and translation. The protein is produced in significant quantities, constituting about 10% to 31% of total cellular protein content. Its synthesis is tightly regulated to prevent accumulation within the cytoplasm, which could disrupt cellular function . Purification methods for RsaA typically involve acid extraction techniques that yield large amounts of functional protein suitable for structural studies .
Research on RsaA has implications in various fields:
Studies have shown that RsaA interacts with lipopolysaccharides on the bacterial surface, anchoring itself to the membrane and facilitating S-layer assembly. The interaction between RsaA and calcium ions is critical for its structural integrity and function. Furthermore, research utilizing fluorescence microscopy and electron cryotomography has provided insights into how RsaA localization changes during the cell cycle, highlighting its dynamic role in cellular architecture .
RsaA shares similarities with other surface layer proteins from various bacterial species, including:
| Compound | Source | Key Features | Unique Aspects |
|---|---|---|---|
| RsaA | Caulobacter crescentus | Forms hexagonal lattice; calcium-dependent | Sole SLP; significant role in cell cycle |
| SbpA | Bacillus subtilis | Paracrystalline structure; diverse functions | Different assembly mechanism |
| RsaFa/RsaFb | Caulobacter crescentus | Homologous proteins; redundant functions | Distinct from RsaA; different structural roles |
| S-layer proteins | Lactobacillus spp. | Adapted to acidic environments; protective | Variability in environmental adaptation |
RsaA's unique combination of structural characteristics, regulatory mechanisms, and functional roles distinguishes it within this group of similar compounds, making it a focal point for further research on bacterial surface layers .
The RsaA protein comprises 1026 amino acid residues with a predicted molecular weight of 98,132 daltons [5]. The complete nucleotide sequence analysis revealed that the mature polypeptide undergoes minimal processing during export, with only the initial methionine residue being cleaved [5]. Protease cleavage studies of the mature RsaA protein and subsequent amino acid sequencing yielded peptides that aligned with regions approximately two-thirds into the predicted sequence and corresponded to the carboxy terminus, confirming the absence of internal cleavage processing [5].
The protein exhibits a distinctive amino acid profile characterized by the predominance of small neutral residues [5] [12]. Mass spectrometric analysis following protease cleavage into peptides confirmed that amino acid residues 256-1026 are present in the crystallized protein, though this analytical method does not reveal the exact amino and carboxy termini of the polypeptide [4]. The RsaA protein demonstrates an exceptionally high content of hydroxyl-containing residues, with serine and threonine comprising approximately 25% of the total amino acids [13].
| Property | Value | Reference |
|---|---|---|
| Total amino acid residues | 1026 | [5] |
| Molecular weight (Da) | 98,132 | [5] [23] |
| Hydroxyl-containing residues (%) | 25 | [13] |
| Crystallographically resolved residues | 249-1026 | [4] |
| Processing during secretion | N-terminal methionine removal only | [5] |
The RsaA protein exhibits an unusual amino acid distribution that significantly deviates from typical bacterial proteins [5]. Small neutral residues predominate throughout the sequence, creating a distinctive compositional signature [12]. The protein contains relatively few charged amino acids, with aspartate representing a notable exception to this pattern [5] [12]. This unique distribution contributes to the protein's remarkable stability and assembly properties within the extracellular environment [4].
Specific regions of the RsaA protein demonstrate homology to repeat regions of glycine and aspartate residues found in several proteases and hemolysins [5]. These repeat sequences are implicated in calcium binding mechanisms essential for proper protein structure and biological activity [5]. The presence of these specialized repeat regions reflects the protein's requirement for calcium-dependent assembly and surface attachment processes [5].
A defining characteristic of the RsaA protein is the complete absence of cysteine residues throughout its entire sequence [5] [12]. This feature aligns with most other sequenced S-layer proteins and represents a critical structural attribute [12]. The absence of cysteine residues eliminates the possibility of disulfide bond formation, which would otherwise constrain the protein's conformational flexibility during secretion and assembly processes [5].
This cysteine-free composition facilitates the protein's passage through the type I secretion system, as the protein must remain in an unfolded or flexible conformation during translocation across the cell envelope [25]. The lack of intramolecular disulfide bridges allows the protein to adopt its functional conformation only after secretion into the calcium-rich extracellular environment [25].
The RsaA protein exhibits a markedly acidic character with a predicted isoelectric point of 3.46 [5] [12]. This unusually low pI value results from the predominance of acidic residues, particularly aspartate, combined with the relative scarcity of basic amino acids [5]. The acidic nature of the protein contributes significantly to its calcium-binding capacity and influences its assembly properties [13].
The acidic character proves essential for the protein's interaction with calcium ions, which are required for proper S-layer crystallization and surface attachment [5]. The abundance of negatively charged residues creates multiple potential coordination sites for calcium binding, facilitating the formation of the stable hexagonal lattice structure characteristic of the Caulobacter crescentus S-layer [2].
The RsaA protein adopts a predominantly β-helical fold comprising approximately 30 right-handed turns [2] [4]. This structural motif represents a fundamental organizing principle for the protein's three-dimensional architecture [4]. The β-helical fold consists of a series of β-strands arranged in a helical pattern, creating a robust structural framework that extends throughout the majority of the protein sequence [2].
Residues 249-1026 of the RsaA protein demonstrate this characteristic β-helical organization, with the helical turns providing structural stability and rigidity essential for S-layer lattice formation [4]. The β-helical fold ensures that all residues are well-ordered, reflecting the requirement that the S-layer lattice must avoid flexible loops that would be vulnerable to extracellular proteases [2]. This structural arrangement creates a linear, extended conformation that facilitates the protein's assembly into hexameric units [4].
The overall tertiary structure of the RsaA protein adopts a distinctive L-shaped configuration [2] [4]. This configuration results from the linear β-helical fold combined with a specialized C-terminal domain that deviates significantly from the canonical β-helical structure [2]. The C-terminal domain, comprising residues 933-1026, forms a separate structural unit and contains the only α-helix present in the entire protein structure [2].
The L-shaped configuration plays a crucial role in hexamer formation, with the geometry facilitating the arrangement of six monomers around a central axis [4]. The N-termini of all six RsaA monomers point toward the central pore of the hexamer, while the C-termini are located on the exterior, as dictated by the linear β-helical fold [2]. This arrangement creates a hexameric structure with a central pore approximately 20 Ångströms in diameter [2].
High-resolution crystallographic analysis of the RsaA protein has been achieved through X-ray crystallography at 2.7 Ångström resolution [2] [4]. The structure was determined using holmium single-wavelength anomalous dispersion (SAD) phasing, coupled with six-fold non-crystallographic symmetry averaging and phase extension [4]. Forty-nine holmium sites were successfully located and utilized for phasing, resulting in an interpretable electron density map [4].
The crystals belong to space group P2₁, with the unit cell exhibiting almost hexameric symmetry [2]. The inter-hexameric spacing measures between approximately 215 and 220 Ångströms, closely matching the repeat distances observed in cellular S-layers through tomographic analysis [2]. This correspondence strongly suggests that the crystal structure accurately represents the native S-layer lattice organization [4].
| Crystallographic Parameter | Value | Reference |
|---|---|---|
| Resolution (Å) | 2.7 | [2] [4] |
| Space group | P2₁ | [2] [4] |
| Phasing method | Holmium SAD | [4] |
| Holmium sites located | 49 | [4] |
| Inter-hexameric spacing (Å) | 215-220 | [2] [4] |
| Central pore diameter (Å) | ~20 | [2] |
| Non-crystallographic symmetry | Six-fold | [4] |
The crystallographic analysis revealed 19 calcium ions per RsaA chain bound in positions of strong electron density peaks [4]. These calcium binding sites are located in chemically plausible environments, positioned close to carbonyl groups and aspartate and glutamate side chains [4]. The calcium ions play essential roles in stabilizing both the individual protein fold and the inter-subunit interfaces within the hexameric lattice [2].
Cryo-electron tomography studies have provided complementary structural information about the RsaA protein in its native cellular environment [2] [8]. High-resolution cryo-electron tomography achieved 7.4 Ångström resolution through sub-tomogram averaging of 51,866 hexamers collected from 110 tomograms [2]. This approach utilized a dose-symmetric data collection scheme and C6 symmetry application during refinement [2].
The cryo-electron tomography structure confirmed the presence of two discrete density regions within the S-layer: the outer highly-connected lattice corresponding to the crystallographically characterized domain, and discrete inner domains located around the centers of the hexamers [2]. The outer S-layer lattice consists mainly of β-sheet structures, while the inner domain contains cylindrical densities consistent with α-helical elements [2].
The N-terminal anchoring domain of RsaA protein encompasses the first 225 amino acids and serves as the primary attachment mechanism for the protein to the bacterial cell surface [1] [2]. This domain exhibits a critical structural requirement where relatively minor perturbations within this region cause complete loss of anchoring capability [1] [2].
The anchoring domain specifically interacts with smooth lipopolysaccharide (SLPS) molecules present in the outer membrane of Caulobacter crescentus [1] [2]. Experimental evidence demonstrates that RsaA fragments containing the N-terminal domain can reattach to SLPS-positive cells, while fragments lacking this region cannot bind to the cell surface [1] [2]. The domain exhibits partial structural disorder, particularly in the absence of calcium ions, which may facilitate its interaction with the lipopolysaccharide components [3] [4].
Mutagenesis studies have revealed that mutations at positions 7, 29, 69, 154, 169, and 222 within the N-terminal domain completely abolish the anchoring function [1] [2]. This finding indicates that the entire N-terminal region from residues 1-225 contributes to the anchoring mechanism, rather than a specific localized binding site [1] [2].
The N-terminal domain is absent from the crystallized structure of RsaA, as residues 1-248 were cleaved during crystallization [5] [6]. This observation suggests that the N-terminal region may be more flexible or accessible to proteases compared to the structured crystallization domain [5] [6].
The central crystallization domain of RsaA spans residues 249-933 and represents the core structural element responsible for the formation of the hexagonal surface layer lattice [5] [6]. This domain adopts a predominantly β-helical fold consisting of approximately 30 right-handed turns, creating an overall L-shaped structure [5] [6] [7].
The crystallization domain exhibits remarkable structural stability, with all residues being well-ordered in the crystal structure [5] [6]. This structural rigidity is essential for the surface layer function, as flexible loops would be susceptible to degradation by extracellular proteases [5] [6]. The β-helical architecture provides the necessary structural framework for the formation of intermolecular contacts required for lattice assembly [5] [6].
The domain facilitates the assembly of RsaA monomers into hexameric structures through specific protein-protein interactions [5] [6]. The hexameric interface is mediated primarily by amino acid residues 256-260, which make contact with residues 271-275 in neighboring subunits [5] [6]. This hexameric interface represents the most extensive protein-protein interaction in the surface layer lattice [5] [6].
The central crystallization domain also contains dimeric interfaces between adjacent hexamers, involving residues 667-668 and 688-693 on one monomer interacting with residues 713-715 and 756-758 on another monomer [5] [6]. These dimeric interfaces consist of two spatially distinct smaller interfaces, creating strong connections that stabilize the overall lattice structure [5] [6].
The C-terminal secretion signal region encompasses residues 944-1026 and contains the essential elements required for Type I secretion of RsaA [8] [9]. The secretion signal is localized to the C-terminal 82 amino acids, which are sufficient to direct the secretion of heterologous proteins when fused to the RsaA C-terminus [8] [9].
This region remains uncleaved during the secretion process, distinguishing it from the general secretory pathway that typically involves N-terminal signal peptide cleavage [8] [9] [10]. The C-terminal secretion signal functions autonomously and can mediate the secretion of more than 50 milligrams of passenger proteins per liter when fused to heterologous proteins [8] [9].
The secretion signal region is almost completely buried within the C-terminal domain structure, which deviates significantly from the canonical β-helical fold observed in the crystallization domain [5] [6]. This structural arrangement protects the secretion signal from proteolytic degradation while maintaining its functional integrity [5] [6].
The C-terminal domain extends to residue 1026, with the fully ordered C-terminus being incorporated into the overall protein structure [5] [6]. This complete structural integration ensures that the secretion signal does not interfere with the crystallization and assembly functions of the protein [5] [6].
RsaA contains six RTX (Repeat-in-Toxin) motifs located between residues 860-905, each exactly matching the consensus sequence GGXGXD [8] [9] [11]. These motifs represent glycine-aspartate rich nonapeptide repeats that are characteristic of proteins secreted by Type I secretion systems [8] [9] [11].
The RTX motifs serve dual functions in RsaA biology: they are essential for proper presentation of the secretion signal to the ABC transporter machinery and they provide calcium-binding sites necessary for protein folding and stability [8] [9] [11]. Each RTX motif forms two half-sites for calcium binding, with each calcium ion coordinated in a six-coordinate site between two consecutive turns [11].
The glycine-aspartate rich repeats contribute to the structural flexibility of the protein in the calcium-free state, allowing passage through the narrow Type I secretion channel [12] [11]. Upon exposure to the calcium-rich extracellular environment, these motifs undergo conformational changes that promote proper protein folding and may facilitate unidirectional export through the secretory channel [12] [11].
The RTX motifs in RsaA are organized in a single block within the C-terminal region, unlike some other RTX proteins that contain multiple separated blocks [11]. This arrangement allows for efficient calcium coordination and structural stabilization during the secretion and assembly processes [11].
RsaA contains multiple calcium binding sites distributed throughout the protein structure, with particular concentration in the RTX motifs and at critical structural interfaces [5] [9] [11]. The protein exhibits both high-affinity calcium binding sites (3-5 sites with Kd < 1 nM) and numerous low-affinity sites (approximately 40 sites with Kd ~0.5-0.8 mM) [11].
Structural calcium ions are coordinated primarily by backbone carbonyls and carboxyl oxygen atoms from negatively charged residues [5] [6]. These calcium ions are essential for maintaining the structural integrity of the β-helical fold and for stabilizing the hexameric assembly [5] [6]. Some calcium ions are positioned in close proximity to the central pore of the hexamer, where they contribute to the stability of the hexameric interface [5] [6].
The calcium binding sites play crucial roles in the assembly and maintenance of the surface layer lattice [5] [9] [6]. Calcium ions are found near the hexameric interface residues 256-260 and 271-275, as well as at the dimeric interfaces between adjacent hexamers [5] [6]. The removal of calcium ions using chelating agents such as EGTA disrupts the surface layer structure, demonstrating the essential nature of calcium binding for lattice stability [13] [9].
The calcium-dependent nature of RsaA assembly provides a mechanism for environmental control of surface layer formation [3] [14]. In the low-calcium environment of the bacterial cytoplasm, the protein exists in a partially disordered state suitable for secretion, while the calcium-rich extracellular environment promotes proper folding and assembly into the crystalline lattice [3] [14] [12].